molecular formula C12H13NO2 B14917882 [1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol

[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol

Cat. No.: B14917882
M. Wt: 203.24 g/mol
InChI Key: GLZDEOABCLVKQI-UHFFFAOYSA-N
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Description

[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol: is an organic compound that features a pyrrole ring substituted with a methanol group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol typically involves the condensation of a 4-methoxyphenyl derivative with a pyrrole derivative. One common method is the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with an amine in the presence of a catalyst like iron (III) chloride under mild conditions . The reaction conditions often require a solvent such as ethanol or water and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol: has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanol: can be compared with other similar compounds such as:

  • (4-methoxyphenyl)methanol
  • (4-methoxyphenyl)thiophen-2-ylmethanol
  • (4-methoxyphenyl)-2-piperidyl-4-quinolinemethanol

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of the pyrrole ring and methoxyphenyl group in This compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[1-(4-methoxyphenyl)pyrrol-2-yl]methanol

InChI

InChI=1S/C12H13NO2/c1-15-12-6-4-10(5-7-12)13-8-2-3-11(13)9-14/h2-8,14H,9H2,1H3

InChI Key

GLZDEOABCLVKQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC=C2CO

Origin of Product

United States

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